molecular formula C16H17FN2O B3047856 N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide CAS No. 146141-10-8

N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide

Cat. No.: B3047856
CAS No.: 146141-10-8
M. Wt: 272.32 g/mol
InChI Key: OVBPZKHZXQJCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide: is an organic compound with the molecular formula C16H17FN2O. It is a derivative of pivalamide, featuring a fluoropyridinyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide typically involves the reaction of 3-fluoropyridine-2-amine with 2-bromo-1-(tert-butyl)ethanone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridines or phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes for studying enzyme activity and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The fluoropyridinyl group enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • N-(2-(3-chloropyridin-2-yl)phenyl)pivalamide
  • N-(2-(3-bromopyridin-2-yl)phenyl)pivalamide
  • N-(2-(3-methylpyridin-2-yl)phenyl)pivalamide

Uniqueness: N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide is unique due to the presence of the fluorine atom in the pyridinyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity. This makes it a valuable compound in research and industrial applications where specific interactions are required.

Properties

IUPAC Name

N-[2-(3-fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-16(2,3)15(20)19-13-9-5-4-7-11(13)14-12(17)8-6-10-18-14/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPZKHZXQJCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453978
Record name N-[2-(3-Fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146141-10-8
Record name N-[2-(3-Fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide
Reactant of Route 3
Reactant of Route 3
N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide
Reactant of Route 4
Reactant of Route 4
N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide
Reactant of Route 6
Reactant of Route 6
N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.